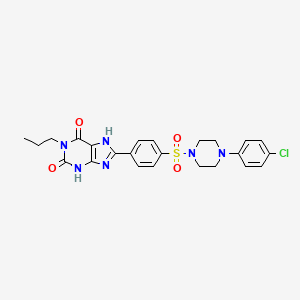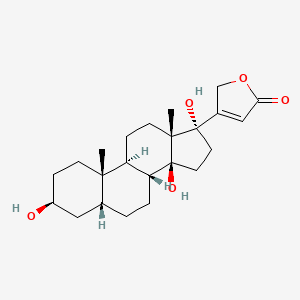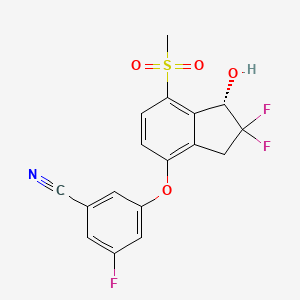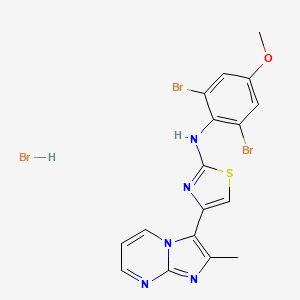
QX77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QX77 est un activateur de l'autophagie médiée par les chaperonnes (CMA) qui augmente l'expression de LAMP2A in vitro. Il est connu pour sa capacité à induire la régulation à la hausse de Rab11, à sauver la régulation à la baisse de Rab11 et à corriger les déficiences de trafic dans les cellules cystinotiques . This compound peut également empêcher l'auto-renouvellement et favoriser la différenciation des cellules souches embryonnaires .
Applications De Recherche Scientifique
QX77 has a wide range of scientific research applications, including:
Chemistry: Used as a CMA activator to study autophagy mechanisms.
Industry: Utilized in the development of novel therapeutic agents targeting autophagy-related pathways.
Mécanisme D'action
Target of Action
QX77, also known as “N-(4-(7-chloro-2H-benzo[b][1,4]oxazin-3-yl)phenyl)acetamide” or “N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide”, is primarily an activator of chaperone-mediated autophagy (CMA) . The main targets of this compound are LAMP2A and Rab11 . LAMP2A is a key protein in the CMA pathway, and Rab11 is involved in intracellular trafficking .
Mode of Action
This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11 . By doing so, it rescues the down-regulation and trafficking deficiency of Rab11 in cystinotic cells . This interaction with its targets leads to the activation of the CMA pathway and the recovery of the high-motility trafficking phenotype observed in wild-type cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chaperone-mediated autophagy (CMA) pathway . By upregulating LAMP2A and Rab11, this compound activates the CMA pathway, which is crucial for the degradation of certain proteins in lysosomes . This can lead to downstream effects such as the promotion of cell differentiation and the impediment of self-renewal .
Result of Action
The activation of the CMA pathway by this compound has several molecular and cellular effects. It increases the expression of LAMP2A and Rab11, rescues their down-regulation and trafficking deficiency in cystinotic cells, and corrects the localization of LAMP2A at the lysosomal membrane . Moreover, this compound can impede self-renewal and promote differentiation of ES cells .
Analyse Biochimique
Biochemical Properties
QX77 plays a significant role in biochemical reactions, particularly in the process of chaperone-mediated autophagy . It interacts with key biomolecules such as LAMP2A and Rab11 . This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11, rescuing Rab11 down-regulation and trafficking deficiency in certain cells .
Cellular Effects
The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can impede self-renewal and promote differentiation of ES cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling . This leads to the upregulation of LAMP2A expression and the rescue of defective trafficking and lysosomal localization of the CMA receptor LAMP2A .
Temporal Effects in Laboratory Settings
Over time, the effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.
Metabolic Pathways
N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is involved in several metabolic pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.
Transport and Distribution
The transport and distribution of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide within cells and tissues involve various transporters or binding proteins
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de QX77 implique la préparation du N-(4-(7-chloro-2H-benzo[b][1,4]oxazin-3-yl)phényl)acétamide. Les conditions de réaction impliquent généralement l'utilisation du DMSO comme solvant, avec une solubilité de 15 mg/mL (49,88 mM) . Le composé est synthétisé par une série d'étapes qui comprennent la formation du cycle benzo[b][1,4]oxazine suivie d'une chloration et d'une formation d'acétamide .
Méthodes de production industrielle
La production industrielle de this compound est réalisée par synthèse à grande échelle en utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le composé est produit sous forme solide, avec une couleur jaune clair à jaune . Il est stocké à -20°C pendant une durée maximale de trois ans sous forme de poudre et jusqu'à six mois sous forme de solution à -80°C .
Analyse Des Réactions Chimiques
Types de réactions
QX77 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à des formes réduites.
Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l'hydroperoxyde de tert-butyle pour l'oxydation et des agents réducteurs pour les réactions de réduction. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound comprennent des dérivés oxydés et réduits, ainsi que des composés substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme activateur de CMA pour étudier les mécanismes de l'autophagie.
Industrie : Utilized in the development of novel therapeutic agents targeting autophagy-related pathways.
Mécanisme d'action
This compound exerce ses effets en activant l'autophagie médiée par les chaperonnes (CMA). Il augmente l'expression de LAMP2A et induit la régulation à la hausse de Rab11, ce qui sauve la régulation à la baisse de Rab11 et corrige les déficiences de trafic dans les cellules cystinotiques . Le composé augmente également la localisation de LAMP2A à la membrane lysosomale, protégeant les cellules du stress oxydatif . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur de l'acide rétinoïque-α (RARα) .
Comparaison Avec Des Composés Similaires
Composés similaires
AR7 : An atypical retinoid from which QX77 is derived.
LY2562175 : Another CMA activator with similar properties.
Tanespimycin : A compound that also targets autophagy pathways.
Unicité de this compound
This compound est unique en sa capacité à réguler spécifiquement LAMP2A et Rab11 à la hausse, ce qui sauve les déficiences de trafic dans les cellules cystinotiques. Son efficacité à favoriser la différenciation des cellules souches embryonnaires et à protéger les cellules du stress oxydatif le distingue des autres composés similaires .
Propriétés
IUPAC Name |
N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCTUCLCTVWILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of QX77 in relation to chaperone-mediated autophagy (CMA)?
A1: this compound acts as a CMA activator. While the exact mechanism is not fully elucidated in the provided papers, it's suggested that this compound may exert its effects by modulating the levels or activity of key CMA components, potentially including lysosomal-associated membrane protein 2A (LAMP2A). [, ] LAMP2A is known to be essential for the selection and translocation of substrates for degradation via CMA.
Q2: How does this compound influence the cellular response to unconjugated bilirubin (UCB) in microglial cells?
A2: The first study [] demonstrates that this compound mitigates UCB-induced damage in BV2 microglial cells. Specifically, this compound treatment was found to:
- Increase cell viability in UCB-treated cells. []
- Reduce the expression of inflammatory proteins: This includes p65, NLRP3, and caspase-1, which are all involved in inflammatory signaling pathways. []
- Decrease the production of inflammatory cytokines: this compound lowered the levels of IL-1β, IL-6, and TNF-α, suggesting a suppression of the inflammatory response. []
Q3: Does this compound have an effect on pancreatic stellate cells (PSCs)?
A3: While not directly addressed in the provided research, the second study [] used this compound to further confirm the role of CMA in pancreatic fibrosis. The researchers found that this compound diminished the protective effects of MFG-E8 (milk fat globule-EGF factor 8) against TGF-β1-induced PSC activation. This suggests that this compound's activation of CMA might counteract the anti-fibrotic effects of MFG-E8 in this specific context. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
